

# 2-Bromo-4'-fluoroacetophenone CAS number and molecular structure.

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## Compound of Interest

Compound Name: 2-Bromo-4'-fluoroacetophenone

Cat. No.: B032570

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## A Comprehensive Technical Guide to 2-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides an in-depth overview of **2-Bromo-4'-fluoroacetophenone** (CAS No. 403-29-2), a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, molecular structure, synthesis protocols, and significant applications, particularly in the development of pharmaceutical compounds. Emphasis is placed on its reactivity as an  $\alpha$ -haloketone and its role as a versatile building block for various heterocyclic systems. This guide is intended to be a comprehensive resource for professionals in research and drug development.

### Chemical Identity and Properties

**2-Bromo-4'-fluoroacetophenone** is an organohalogen compound characterized by an acetophenone core structure. The presence of a bromine atom at the alpha ( $\alpha$ ) position to the carbonyl group and a fluorine atom on the phenyl ring imparts significant reactivity, making it a valuable precursor in synthetic chemistry.<sup>[1][2]</sup>

### Molecular Structure and Identifiers

The molecular structure and key identifiers of **2-Bromo-4'-fluoroacetophenone** are summarized below.

Identifier	Value
CAS Number	403-29-2[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO[1][3][4]
Molecular Weight	217.04 g/mol [3][4]
IUPAC Name	2-bromo-1-(4-fluorophenyl)ethanone[5]
Synonyms	4-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone[3][6]
InChI Key	ZJFWCELATJMDNO-UHFFFAOYSA-N[3][5]
Canonical SMILES	C1=CC(=CC=C1C(=O)CBr)F[2][5]

## Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The compound typically appears as a white to off-white or beige crystalline solid.[1][4]

Property	Value	Reference
Melting Point	47-49 °C	[3][4]
Boiling Point	150 °C at 12 mmHg	[3][4]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Soluble in methanol	[1][4]
Appearance	White to brownish-yellow to light grey powder or flakes	[2][4]

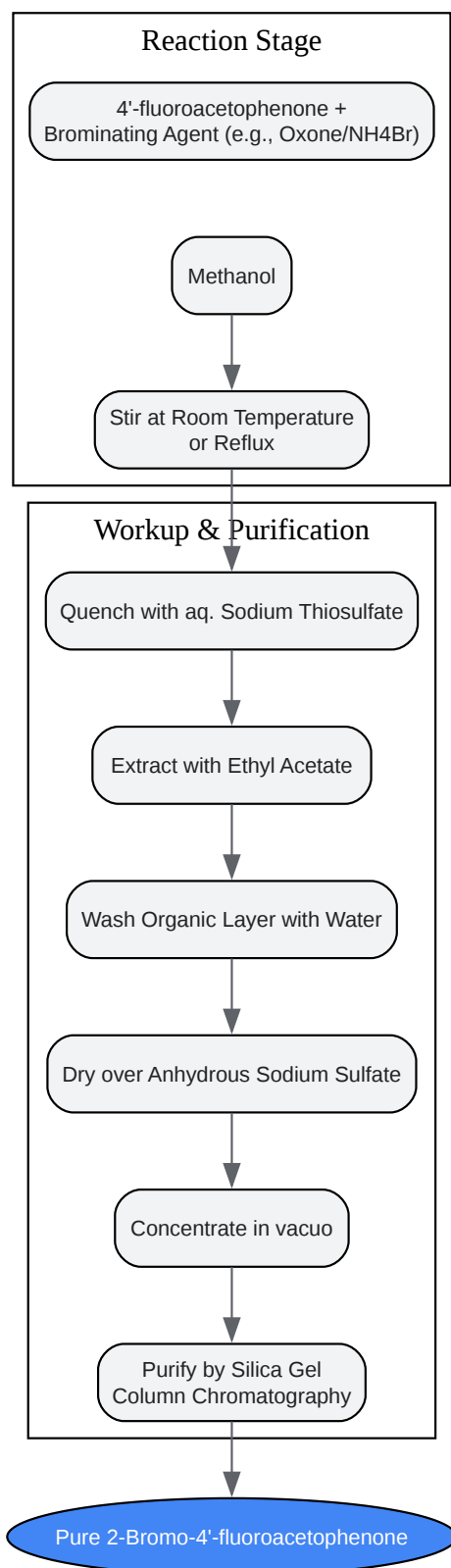
## Synthesis of 2-Bromo-4'-fluoroacetophenone

The primary synthetic route to **2-Bromo-4'-fluoroacetophenone** is the α-bromination of its precursor, 4'-fluoroacetophenone. This reaction is typically acid-catalyzed, proceeding through

an enol intermediate.<sup>[7]</sup><sup>[8]</sup>

## General Synthesis Workflow

The synthesis involves the reaction of 4'-fluoroacetophenone with a brominating agent in a suitable solvent. The general workflow includes the reaction setup, workup, and purification of the final product.



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**Caption:** General workflow for the synthesis of **2-Bromo-4'-fluoroacetophenone**.

## Experimental Protocol: Synthesis from 4'-fluoroacetophenone

This protocol details a general laboratory procedure for the synthesis of **2-Bromo-4'-fluoroacetophenone**.<sup>[4]</sup>

Materials:

- 4'-fluoroacetophenone (2 mmol)
- Oxone (1.352 g, 2.2 mmol)
- Ammonium bromide (NH<sub>4</sub>Br) (0.215 g, 2.2 mmol)
- Methanol (10 ml)
- Aqueous sodium thiosulfate
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 ml), add Oxone (2.2 mmol).
- Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding aqueous sodium thiosulfate.
- Extract the product with ethyl acetate (3 x 25 ml).
- Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

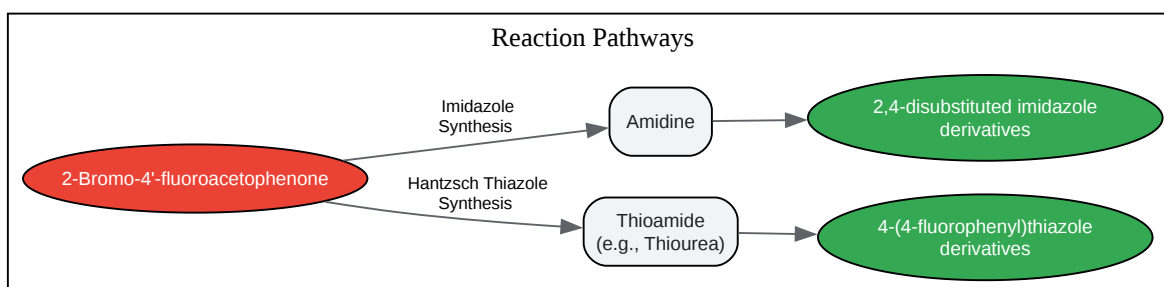
- Purify the crude product by silica gel column chromatography to yield pure **2-Bromo-4'-fluoroacetophenone**.[\[4\]](#)[\[6\]](#)[\[9\]](#)
- Confirm the structure of the product using <sup>1</sup>H NMR and mass spectrometry.[\[6\]](#)

## Chemical Reactivity and Applications

The reactivity of **2-Bromo-4'-fluoroacetophenone** is dominated by the  $\alpha$ -bromo ketone functional group. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic substitution.[\[4\]](#)[\[10\]](#) This reactivity makes it an essential building block for the synthesis of various heterocyclic compounds.[\[2\]](#)

## Synthesis of Heterocyclic Compounds

**2-Bromo-4'-fluoroacetophenone** is a key starting material for synthesizing important heterocyclic scaffolds such as thiazoles and imidazoles, which are prevalent in many biologically active molecules.[\[11\]](#)[\[12\]](#)



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**Caption:** Key reaction pathways of **2-Bromo-4'-fluoroacetophenone** in heterocycle synthesis.

## Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[\[2\]](#) It is particularly noted for its use in preparing competitive inhibitors of aromatase, an enzyme targeted in the treatment of hormone-dependent cancers.[\[13\]](#)

- Thiazole Derivatives: It is used in the Hantzsch thiazole synthesis to produce 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which have been investigated for their  $\alpha$ -amylase inhibition activity, relevant to diabetes management.[12]

## Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.[12]

Materials:

- Aryl-substituted thiosemicarbazone (0.001 mol)
- **2-Bromo-4'-fluoroacetophenone** (0.001 mol)
- Absolute ethanol

Procedure:

- Combine equimolar amounts of the respective thiosemicarbazone and **2-Bromo-4'-fluoroacetophenone** in absolute ethanol.
- Heat the mixture under reflux for 4-5 hours.
- Monitor the reaction's progress using TLC.
- Once the reaction is complete (indicated by a single spot on the TLC plate), allow the mixture to cool to room temperature.
- The cyclized product will precipitate out of the solution.
- Collect the solid product by filtration and purify as necessary. The resulting structures are typically confirmed by spectroscopic methods (FTIR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR).[12]

## Spectroscopic Data

Characterization of **2-Bromo-4'-fluoroacetophenone** is typically performed using standard spectroscopic techniques.

Spectroscopic Data	Description
<sup>1</sup> H NMR	Spectra are available and can be used to confirm the structure, showing characteristic peaks for the aromatic protons and the methylene protons adjacent to the carbonyl and bromine. <a href="#">[14]</a> <a href="#">[15]</a>
<sup>13</sup> C NMR	Provides information on the carbon skeleton of the molecule. <a href="#">[15]</a>
IR Spectroscopy	The IR spectrum shows characteristic absorption bands for the C=O (carbonyl) stretching and C-F and C-Br bonds. <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Mass Spectrometry	Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. <a href="#">[14]</a> <a href="#">[15]</a>

## Safety and Handling

**2-Bromo-4'-fluoroacetophenone** is classified as a hazardous substance and requires careful handling.

## Hazard Identification

Hazard Information	Details
GHS Pictogram	GHS05 (Corrosion) <a href="#">[3]</a>
Signal Word	Danger <a href="#">[3]</a>
Hazard Statements	H314: Causes severe skin burns and eye damage. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[18]</a>
Precautionary Statements	P260, P280, P303+P361+P353, P305+P351+P338, P310 <a href="#">[3]</a> <a href="#">[18]</a>
Additional Hazards	Lachrymatory <a href="#">[4]</a>

## Recommended Handling Procedures



- Engineering Controls: Use only under a chemical fume hood.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[3][6]
- Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
- Storage: Keep in a dry, well-ventilated place. Keep container tightly closed. Store refrigerated (2-8°C) in an inert atmosphere.[4][6]

## Conclusion

**2-Bromo-4'-fluoroacetophenone** is a highly versatile and reactive intermediate with significant utility in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it an invaluable precursor for a wide range of heterocyclic compounds, many of which are of interest in pharmaceutical research and development. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important chemical compound.

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